molecular formula C9H14O B14577137 6,6-Dimethylcyclohepta-2,4-dien-1-ol CAS No. 61686-84-8

6,6-Dimethylcyclohepta-2,4-dien-1-ol

Cat. No.: B14577137
CAS No.: 61686-84-8
M. Wt: 138.21 g/mol
InChI Key: CUOIQJQSLIEQBS-UHFFFAOYSA-N
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Description

6,6-Dimethylcyclohepta-2,4-dien-1-ol is a cyclic dienol characterized by a seven-membered cycloheptadiene ring substituted with two methyl groups at the 6-position and a hydroxyl group at the 1-position.

Properties

CAS No.

61686-84-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6,6-dimethylcyclohepta-2,4-dien-1-ol

InChI

InChI=1S/C9H14O/c1-9(2)6-4-3-5-8(10)7-9/h3-6,8,10H,7H2,1-2H3

InChI Key

CUOIQJQSLIEQBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C=CC=C1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylcyclohepta-2,4-dien-1-ol typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the hydroxyl group at the desired position . The reaction conditions often require elevated temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylcyclohepta-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6-Dimethylcyclohepta-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethylcyclohepta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6,6-Dimethylcyclohepta-2,4-dien-1-ol with structurally related compounds from diverse sources:

Table 1. Structural and Functional Comparison of Cyclic Dienols

Compound Name Molecular Formula Ring System Substituents Functional Groups Key Properties/Data Source
This compound C₉H₁₄O Cyclohepta-2,4-diene 6,6-dimethyl Primary alcohol, conjugated diene Hypothetical; inferred strain from 7-membered ring
(E)-4-Methyl-4-hexen-3-ol C₇H₁₄O Linear chain 4-methyl Secondary alcohol, isolated alkene Subgroup 1 sclerosomatid alcohol; NMR δ 1.6 (d, CH₃), 4.1 (m, OH) [1]
3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol C₁₅H₂₄O Cyclohexene 2,6,6-trimethyl Primary alcohol, conjugated diene 40 bonds; 3 double bonds; distinct NMR δ 5.8–6.2 (diene protons) [3, 4]
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol C₁₄H₂₂O Cyclohexa-1,3-diene 2,6,6-trimethyl Secondary alcohol, isolated diene InChIKey=VSMDCVLKAAVJFW-ANKZSMJWSA-N; higher polarity due to hydroxyl position [5]
(2E,4E)-5-(Tributylstannyl)hexa-2,4-dien-1-ol C₁₈H₃₄OSn Linear chain Tributylstannyl Primary alcohol, conjugated diene Synthetic intermediate; Stille coupling precursor; MS m/z 429 [M+H⁺] [2]

Key Structural and Functional Insights:

Ring Size and Strain :

  • The 7-membered cyclohepta ring in the target compound likely exhibits greater steric strain and conformational flexibility compared to the 6-membered cyclohexene/cyclohexadiene systems in analogues (e.g., 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol) . This could influence thermal stability and reactivity in ring-opening reactions.

Substituent Effects :

  • The 6,6-dimethyl groups in the target compound may hinder electrophilic additions at the diene system, similar to steric effects observed in 2,6,6-trimethyl-substituted cyclohexene derivatives .
  • In contrast, linear sclerosomatid alcohols like (E)-4-methyl-4-hexen-3-ol lack steric hindrance, enabling rapid oxidation to ketones .

Research Findings and Implications

Biochemical Significance: Sclerosomatid alcohols (e.g., subgroup 1 and 2 compounds) demonstrate that methyl branching and diene conjugation are critical for biological activity, such as pheromone signaling in harvestmen .

Spectroscopic Differentiation :

  • Conjugated dienes in compounds like the target and 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol produce distinct UV-Vis absorption (~240–260 nm) and NMR shifts (δ 5.5–6.5 for vinyl protons), aiding identification .

Thermodynamic Stability :

  • Cyclohepta rings are less strained than cycloocta derivatives but more strained than cyclohexane systems. This may render the target compound more reactive in ring-expansion or contraction reactions compared to cyclohexene-based analogues .

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